4-Methyloct-7-en-2-one
Description
4-Methyloct-7-en-2-one is an α,β-unsaturated cyclic ketone characterized by a methyl group at position 4, a double bond at position 7, and a ketone group at position 2. Such compounds are typically synthesized via Claisen-Schmidt condensations, Wittig reactions, or oxidation of allylic alcohols, as inferred from related methodologies .
Properties
CAS No. |
140902-60-9 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
4-methyloct-7-en-2-one |
InChI |
InChI=1S/C9H16O/c1-4-5-6-8(2)7-9(3)10/h4,8H,1,5-7H2,2-3H3 |
InChI Key |
XWIZYKUTPBZTJX-UHFFFAOYSA-N |
SMILES |
CC(CCC=C)CC(=O)C |
Canonical SMILES |
CC(CCC=C)CC(=O)C |
Synonyms |
7-Octen-2-one, 4-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data
Spectral Data (Inferred from Analogs)
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) .
- ¹H NMR : Characteristic signals include δ 2.1–2.3 (ketone-adjacent CH₂), δ 5.3–5.6 (olefinic protons), and δ 1.0–1.2 (methyl groups) .
Comparative Stability
- Thermal Stability : Branched analogs (e.g., 7-methyloct-3-en-2-one) exhibit lower thermal decomposition thresholds (~150°C) compared to linear ketones due to steric strain .
- Oxidative Stability : The presence of electron-withdrawing groups (e.g., Cl in 4-chloromethyl-7-methyl-chromen-2-one) enhances resistance to autoxidation .
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